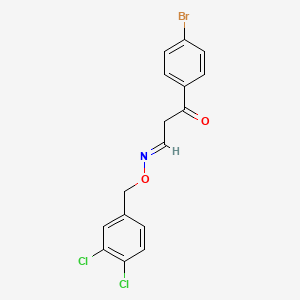

3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(3E)-1-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrCl2NO2/c17-13-4-2-12(3-5-13)16(21)7-8-20-22-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2/b20-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBDUBIDBUSVRV-DNTJNYDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=N/OCC2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime typically involves the reaction of 3-(4-bromophenyl)-3-oxopropanal with 3,4-dichlorobenzyl hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and inhibition due to its oxime group.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the aromatic rings with bromine and chlorine substituents can interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

CITCO is a well-characterized human CAR agonist with the molecular formula C₁₉H₁₂Cl₃N₃OS (MW: 436.7 g/mol). Key distinctions from the target compound include:

- Core Structure : CITCO features an imidazo[2,1-b]thiazole ring fused to a chlorophenyl group, whereas the target compound has a simpler propanal backbone.

- The bromine substitution in the target compound could modulate this selectivity .

3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (CAS 478046-99-0)

This analog shares a propanal-oxime backbone but differs in substituent placement:

- Substituents : A 2,4-dichlorobenzyloxy group on the phenyl ring and a 4-chlorobenzyl oxime.

- Molecular Formula: C₂₃H₁₈Cl₃NO₃ (MW: 462.7 g/mol), making it heavier than the target compound .

- Physicochemical Properties : Higher XLogP (6.7) suggests increased lipophilicity compared to the target compound, which may affect membrane permeability .

2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime (CAS 338414-24-7)

- Structure: Incorporates a hydrazono linker and a methylphenyl group.

- Molecular Weight : 350.2 g/mol, significantly lighter than the target compound.

- Activity: Limited data, but the hydrazono group may introduce unique hydrogen-bonding interactions absent in the target compound .

Structure-Activity Relationship (SAR) Insights

- Chlorine vs.

- Oxime Position : The 3,4-dichlorobenzyl group in both the target compound and CITCO is critical for CAR activation, as seen in mutagenesis studies .

- Backbone Rigidity : CITCO’s fused imidazothiazole ring restricts conformational flexibility, likely contributing to its potency. The target compound’s flexible propanal backbone may allow for broader receptor interactions but lower selectivity .

Physicochemical Properties :

Biological Activity

3-(4-bromophenyl)-3-oxopropanal O-(3,4-dichlorobenzyl)oxime is a compound belonging to the class of oxime ethers. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : (3E)-1-(4-bromophenyl)-3-[(3,4-dichlorobenzyl)oxime]propan-1-one

- Molecular Formula : C₁₆H₁₂BrCl₂NO₂

- Molecular Weight : 401.09 g/mol

- CAS Number : 338976-49-1

The biological activity of this compound is hypothesized to involve interactions with various biochemical pathways. While the specific targets remain largely undefined, compounds with similar structures have been implicated in several mechanisms:

- Antibacterial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein production.

- Antifungal Properties : Its oxime structure suggests potential interactions with fungal enzymes.

Antimicrobial Activity

Research has highlighted the antibacterial properties of similar oxime derivatives. A study on 3-(4-halophenyl)-3-oxopropanal derivatives demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) for some derivatives was found to be less than 16 µg/ml, indicating significant potency .

| Compound | MIC (µg/ml) against S. aureus |

|---|---|

| 7 | <16 |

| 15 | <16 |

| 16 | <16 |

Additionally, compounds with specific substituents showed enhanced activity against methicillin-resistant strains (MRSA), suggesting that structural modifications can significantly impact efficacy .

Case Studies

- Antibacterial Evaluation : In a comparative study, several derivatives of 3-(4-bromophenyl)-3-oxopropanal were synthesized and evaluated for their antibacterial properties against MRSA and other pathogens. Results indicated that compounds with a methoxyamine group exhibited improved antibacterial activity compared to standard antibiotics like levofloxacin .

- Fungal Inhibition : The potential antifungal activity was assessed against various fungal strains, where certain derivatives displayed promising results comparable to established antifungal agents .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Oxime : Reacting an appropriate aldehyde or ketone with hydroxylamine.

- Substitution Reactions : Using dichlorobenzyl halides to introduce the benzyl group.

This multi-step synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Research Applications

The compound's unique structure positions it as a candidate for further research in:

- Drug Development : Potential new antibiotics or antifungal agents.

- Chemical Biology : As a tool for studying enzyme interactions related to bacterial resistance.

Q & A

Advanced Research Question

- In vitro BBB models : Use hCMEC/D3 cells (human brain endothelial cells). Treat with the compound and quantify ABCB1/P-gp and ABCG2/BCRP via MRM-based proteomics .

- Co-treatment studies : Combine with CAR inhibitors (e.g., meclizine) to dissect CAR-dependent regulation. CITCO increased ABCB1 expression by 2.3-fold in hCMEC/D3 cells .

How can structure-activity relationship (SAR) studies optimize its bioactivity?

Advanced Research Question

- Modify substituents : Test analogs with halogens (Cl, Br) at different phenyl positions. For example, 7-Cl substitution in chromanone oximes enhanced anti-seizure activity .

- Oxime linker variations : Replace 3,4-dichlorobenzyl with 4-bromobenzyl to assess antimicrobial potency (e.g., MIC against MRSA) .

- In vivo efficacy : Screen optimized analogs in rodent seizure models (e.g., maximal electroshock) with dose-response profiling .

What methodologies quantify metabolic stability and metabolite identification?

Basic Research Question

- Hepatocyte incubations : Incubate with primary human hepatocytes (1 µM compound, 24 hrs). Use nano LC-MS/MS to detect metabolites (e.g., oxidative dehalogenation or oxime cleavage) .

- IVIVE modeling : Scale in vitro clearance data to predict hepatic extraction ratio. CITCO showed high hepatic extraction due to CYP2B6-mediated metabolism .

How can researchers address species-specific discrepancies in CAR activation?

Advanced Research Question

- Cross-species assays : Compare compound activity in human vs. mouse CAR reporter systems. CITCO activates human CAR but not mouse CAR, unlike TCPOBOP .

- Chimeric receptor studies : Replace human CAR ligand-binding domain (LBD) with mouse LBD to identify critical residues (e.g., Val140 in human CAR confers CITCO sensitivity) .

What safety protocols are critical for handling this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.